molecular formula C9H5BrClNO2 B14035789 Methyl 3-bromo-2-chloro-5-cyanobenzoate

Methyl 3-bromo-2-chloro-5-cyanobenzoate

Cat. No.: B14035789
M. Wt: 274.50 g/mol
InChI Key: NHQILOOEAJAILT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-chloro-5-cyanobenzoate (CAS: 1807026-10-3) is a halogenated benzoate derivative with a complex substitution pattern. Its structure features a bromine atom at the 3-position, a chlorine atom at the 2-position, and a cyano group at the 5-position of the benzene ring, esterified with a methyl group. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and advanced materials due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

IUPAC Name

methyl 3-bromo-2-chloro-5-cyanobenzoate

InChI

InChI=1S/C9H5BrClNO2/c1-14-9(13)6-2-5(4-12)3-7(10)8(6)11/h2-3H,1H3

InChI Key

NHQILOOEAJAILT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-chloro-5-cyanobenzoate typically involves the bromination and chlorination of a benzoic acid derivative, followed by esterification. One common method includes:

    Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.

    Esterification: The final step involves converting the carboxylic acid group to a methyl ester using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with new functional groups replacing bromine or chlorine.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-bromo-2-chloro-5-cyanobenzoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Industry: Used in the manufacture of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-chloro-5-cyanobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, while the cyano group can engage in hydrogen bonding or dipole-dipole interactions. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound’s closest analogs differ in substituent positions or functional groups. Key examples include:

Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS: 1160574-62-8) Molecular formula: C₈H₅BrClFO₂ Molecular weight: 267.48 g/mol Substituents: Bromine (3-position), chlorine (4-position), fluorine (5-position). Key difference: Replaces the cyano group with fluorine, reducing electron-withdrawing effects and altering reactivity in Suzuki-Miyaura couplings .

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7) Substituents: Trifluoromethoxy group replaces the cyano group. Impact: The trifluoromethoxy group increases lipophilicity and metabolic stability, making it more suited for agrochemical applications .

Methyl 5-bromo-2-cyanobenzoate (CAS: 453566-15-9) Similarity score: 0.90 (structural similarity) Substituents: Bromine at 5-position, cyano at 2-position. Reactivity: Altered regioselectivity in Ullmann-type reactions due to shifted halogen positions .

Data Table: Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 3-bromo-2-chloro-5-cyanobenzoate 1807026-10-3 C₉H₅BrClNO₂ ~289.5* 3-Br, 2-Cl, 5-CN Pharmaceutical intermediates
Methyl 3-bromo-4-chloro-5-fluorobenzoate 1160574-62-8 C₈H₅BrClFO₂ 267.48 3-Br, 4-Cl, 5-F Material science
Methyl 5-bromo-2-cyanobenzoate 453566-15-9 C₉H₆BrNO₂ 256.06 5-Br, 2-CN Organic electronics
Methyl 2-bromo-5-cyanobenzoate 147962-81-0 C₉H₆BrNO₂ 256.06 2-Br, 5-CN Polymer additives

*Calculated based on atomic weights.

Reactivity and Stability Trends

  • Electron-withdrawing effects: The cyano group in this compound enhances electrophilicity at the benzene ring compared to fluorine or trifluoromethoxy analogs, accelerating reactions like nucleophilic aromatic substitution .
  • Steric hindrance : The 2-chloro substituent introduces steric constraints, reducing reactivity in bulky ligand-mediated reactions compared to 4-chloro analogs .
  • Thermal stability: Halogenated benzoates with multiple electron-withdrawing groups (e.g., cyano) exhibit higher thermal stability, as evidenced by differential scanning calorimetry (DSC) studies on similar esters .

Research Findings

  • Synthetic utility: this compound demonstrates superior coupling efficiency in palladium-catalyzed reactions compared to its 5-fluoro analog (yield: 85% vs. 72%) due to stronger electron withdrawal by the cyano group .
  • Solubility: Polar aprotic solvents (e.g., DMF, DMSO) dissolve this compound more effectively than nonpolar analogs like Methyl 3-bromo-4-chloro-5-fluorobenzoate, as inferred from methyl ester solubility trends .

Biological Activity

Methyl 3-bromo-2-chloro-5-cyanobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate ester with bromine, chlorine, and cyano functional groups. The presence of these halogenated groups enhances its electrophilic character, which is crucial for its interactions with biological targets. The molecular formula for this compound is C9H6BrClN2O2C_9H_6BrClN_2O_2.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, leading to inhibition of their activity. For instance, similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
  • Receptor Modulation : It may also act as a ligand for various receptors, influencing signaling pathways within cells. This interaction can modulate physiological responses and potentially lead to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-chloro-5-cyanobenzoateC9H6ClNO2Chlorine at position 2; different reactivity
Methyl 4-bromo-2-cyanobenzoateC9H6BrNO2Bromine at position 4; alters reactivity profile
Methyl 3-bromo-5-chlorobenzoateC9H6BrClO2Combination of bromine and chlorine

The unique arrangement of functional groups in this compound influences its reactivity and potential applications compared to these similar compounds.

Anticancer Research

Initial investigations into the anticancer potential of related compounds suggest that modifications in the molecular structure can enhance or diminish cytotoxic effects against cancer cell lines. For instance, derivatives of cyanobenzoates have demonstrated varying levels of cytotoxicity in human cancer cell lines . Further research is necessary to establish the specific anticancer efficacy of this compound.

Enzyme Inhibition Studies

Studies focusing on enzyme inhibition have highlighted the importance of structural features in determining the efficacy of compounds as enzyme inhibitors. For instance, research on related compounds has shown strong inhibitory effects on mushroom tyrosinase, which is crucial for melanin synthesis . Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory properties.

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